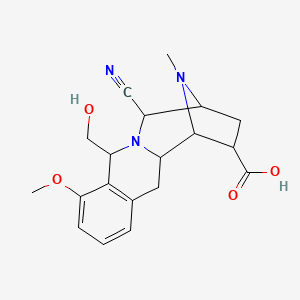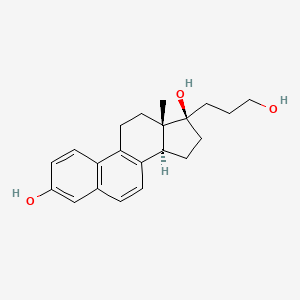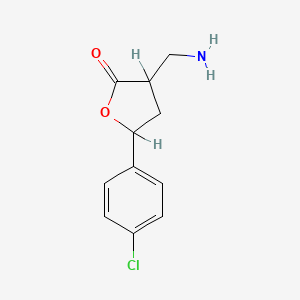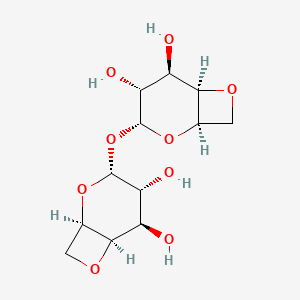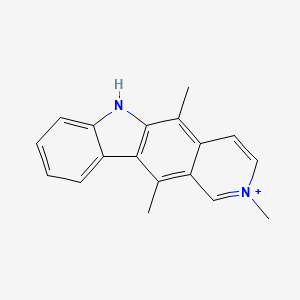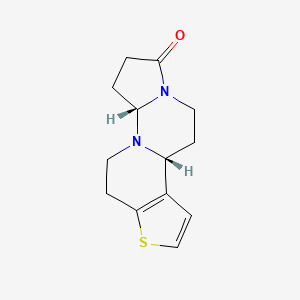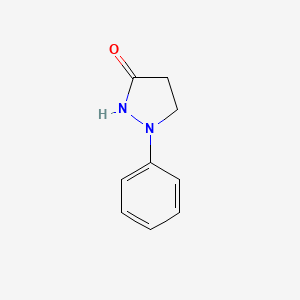
Phenidone
Descripción general
Descripción
Phenidone, also known as 1-phenyl-3-pyrazolidinone, is an organic compound primarily used as a photographic developer . It has five to ten times the developing power as Metol and is known for its low toxicity . Unlike some other developers, Phenidone does not cause dermatitis upon skin contact .
Synthesis Analysis
Phenidone can be prepared by heating phenyl hydrazine with 3-chloropropanoic acid . In a study, Phenidone was used to treat snapdragon petals to identify the role of Jasmonic Acid (JA) in the synthesis of floral fragrance . The results showed that Phenidone significantly decreased the synthesis of the three components .
Molecular Structure Analysis
Phenidone is an organic compound with the molecular formula C9H10N2O . It is a 1-phenyl-3-pyrazolidinone .
Chemical Reactions Analysis
Phenidone functions as a reducing agent . It converts to the N-phenyl-hydroxypyrazole . The reaction of Phenidone with silver bromide occurs in photographic development . In a study, Phenidone in the chloroform extract was oxidized by an excess amount of ferric chloride in aqueous solution . Ferric chloride is reduced to ferrous chloride and the ferrous ions are titrated with sulfato cerate for an indirect measure of Phenidone concentration .
Physical And Chemical Properties Analysis
Phenidone appears as crystal leaflets or needles . It has a melting point of 121 °C . It is soluble in water, ethanol, dilute acids, and alkalis . It is slightly soluble in benzene and practically insoluble in ether and alkanes .
Aplicaciones Científicas De Investigación
Inhibitor of Jasmonic Acid Synthesis
Phenidone is known to inhibit the synthesis of Jasmonic Acid (JA), a plant hormone that plays a crucial role in plant growth, development, and defense . This property of Phenidone has been used in various research studies to understand the role of JA in different plant processes.
Study of Floral Nectar Secretion
Phenidone has been used in research to study the role of Jasmonates in floral nectar secretion . In one study, it was found that the application of JA to flowers induced nectar secretion, which was suppressed by treatment with Phenidone .
Research on Light Quality Effects on Floral Fragrance
Phenidone has been used in research to understand how light quality affects the biosynthesis and emission of floral fragrance . In a study on snapdragon plants, it was found that blue light led to the highest release of certain fragrance components, and this effect was significantly reduced by Phenidone .
Understanding Plant Defense Mechanisms
Phenidone’s role as an inhibitor of JA synthesis makes it a valuable tool in studying plant defense mechanisms . By inhibiting JA synthesis, researchers can study the effects of reduced JA levels on the plant’s ability to defend against pests and diseases .
Role in Plant Growth and Development
As JA plays a crucial role in plant growth and development, Phenidone can be used to study these processes by inhibiting JA synthesis . This can help researchers understand the specific roles of JA in different stages of plant growth and development.
Study of Pollination Efficiency
Phenidone’s ability to inhibit JA synthesis can also be used to study pollination efficiency . As JA is known to have a profound effect on floral nectar secretion, researchers can use Phenidone to study how changes in JA levels affect pollination efficiency .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-phenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWWLVWPDLCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049433 | |
| Record name | 1-Phenyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | 3-Pyrazolidinone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000163 [mmHg] | |
| Record name | Phenidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenidone | |
CAS RN |
92-43-3 | |
| Record name | Phenidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyrazolidinone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-pyrazolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-3-PYRAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0U5612P6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phenidone (1-phenyl-3-pyrazolidinone) exhibits its primary mechanism of action through the inhibition of lipoxygenase enzymes. [] Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, into signaling molecules like leukotrienes and lipoxins. [] By inhibiting these enzymes, Phenidone reduces the production of these inflammatory mediators, ultimately mitigating inflammation. [, , , , , ]
A: * Molecular formula: C9H10N2O [, ]* Molecular weight: 162.19 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: Phenidone exhibits characteristic absorbance peaks in the UV region. [, , , ] * Electron paramagnetic resonance (EPR) spectroscopy: EPR studies have been used to investigate the free radical formed during Phenidone's oxidation. [, ]
A: Phenidone exhibits good stability in alkaline solutions, particularly in the presence of hydroquinone and sulfite, where it primarily oxidizes to a stable free radical. [, , , ] In the absence of these stabilizing agents, Phenidone undergoes further oxidation in alkaline solutions, leading to colored products. [] Its stability under various pH conditions and in different formulations requires further investigation. []
A: While Phenidone itself is not a catalyst, its role in photographic development involves a catalytic cycle. [, ] Phenidone, acting as an auxiliary developer, is rapidly oxidized by silver halide in the photographic emulsion. [, ] The resulting Phenidone radical is then reduced back to its active form by the primary developer, typically hydroquinone, which itself becomes oxidized. [, ] This continuous cycle of oxidation and reduction enables Phenidone to accelerate the development process significantly.
A: Research suggests that while the phenyl group in Phenidone's structure is crucial for strong superadditivity in photographic development, it is not essential for the superadditive effect itself. [] This finding highlights the possibility of substituting the phenyl group with other moieties while retaining some level of activity. Further SAR studies with various Phenidone analogs would be needed to fully understand the impact of structural modifications on its potency, selectivity, and biological activities.
ANone: The provided research papers primarily focus on the biochemical and pharmacological aspects of Phenidone and do not discuss SHE (Safety, Health, and Environment) regulations specific to its use or handling.
ANone:
- Phenidone significantly reduces proteinuria and the incidence of stroke in stroke-prone spontaneously hypertensive rats. []
- It attenuates angiotensin II-induced vascular contractility and blood pressure in renovascular hypertensive rats. []
- It provides protection against cold-induced blood-brain barrier disruption in rats and guinea pigs. []
- Phenidone can inhibit carbon tetrachloride-induced acute liver injury in rats. []
- It was shown to decrease PMNL recruitment and migration in a hamster model of periodontitis. []
- Studies also suggest that Phenidone can reduce sulfur mustard-induced skin injury in hairless guinea pigs. []
A: Phenidone emerged as a photographic developing agent in the mid-20th century. [, ] Its early applications focused on its synergistic effects with hydroquinone in black and white photography, significantly enhancing developing speed and image quality. [, , , ] Further research revealed its inhibitory activity against lipoxygenase and cyclooxygenase enzymes, opening avenues for exploring its therapeutic potential in inflammatory conditions. [, , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)

